

An In-Depth Technical Guide to 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B1227008

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental procedures, and biological mechanisms.

Chemical Identity and Properties

2-Amino-1-(3,4-dimethoxyphenyl)ethanol is a dimethoxybenzene compound.^{[1][2]} It is identified by several synonyms and registry numbers, which are crucial for accurate literature and database searches.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-amino-1-(3,4-dimethoxyphenyl)ethanol[2]
CAS Number	6924-15-8[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₅ NO ₃ [2]
Molecular Weight	197.23 g/mol [2][5]
Synonyms	3,4-Dimethoxyphenylethanolamine, α-(Aminomethyl)-3,4-dimethoxybenzenemethanol, DME (psychedelic)[2][3][4]
InChIKey	WIUFFBGZBFVVDL-UHFFFAOYSA-N[2][3]

The physical and chemical properties of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	76-77 °C	[3]
Boiling Point	180-182 °C @ 4 Torr	[3]
pKa (Predicted)	11.84 ± 0.35	[6]
LogP (Predicted)	-0.3	[2]
Form	Solid	[5]
Solubility	Slightly soluble in DMSO and Methanol	[6]

Synthesis and Experimental Protocols

The synthesis of amino alcohols like **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** often involves the reduction of an intermediate compound. A common and effective method is the reduction of

a nitro-alcohol precursor using a hydride-based reducing agent such as sodium borohydride. This approach is widely applicable for producing various substituted phenylethanamines.

Experimental Protocol: Synthesis via Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

This protocol is adapted from established methods for the synthesis of structurally similar compounds, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.[7]

Objective: To synthesize **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** by reducing the corresponding nitro-alcohol intermediate.

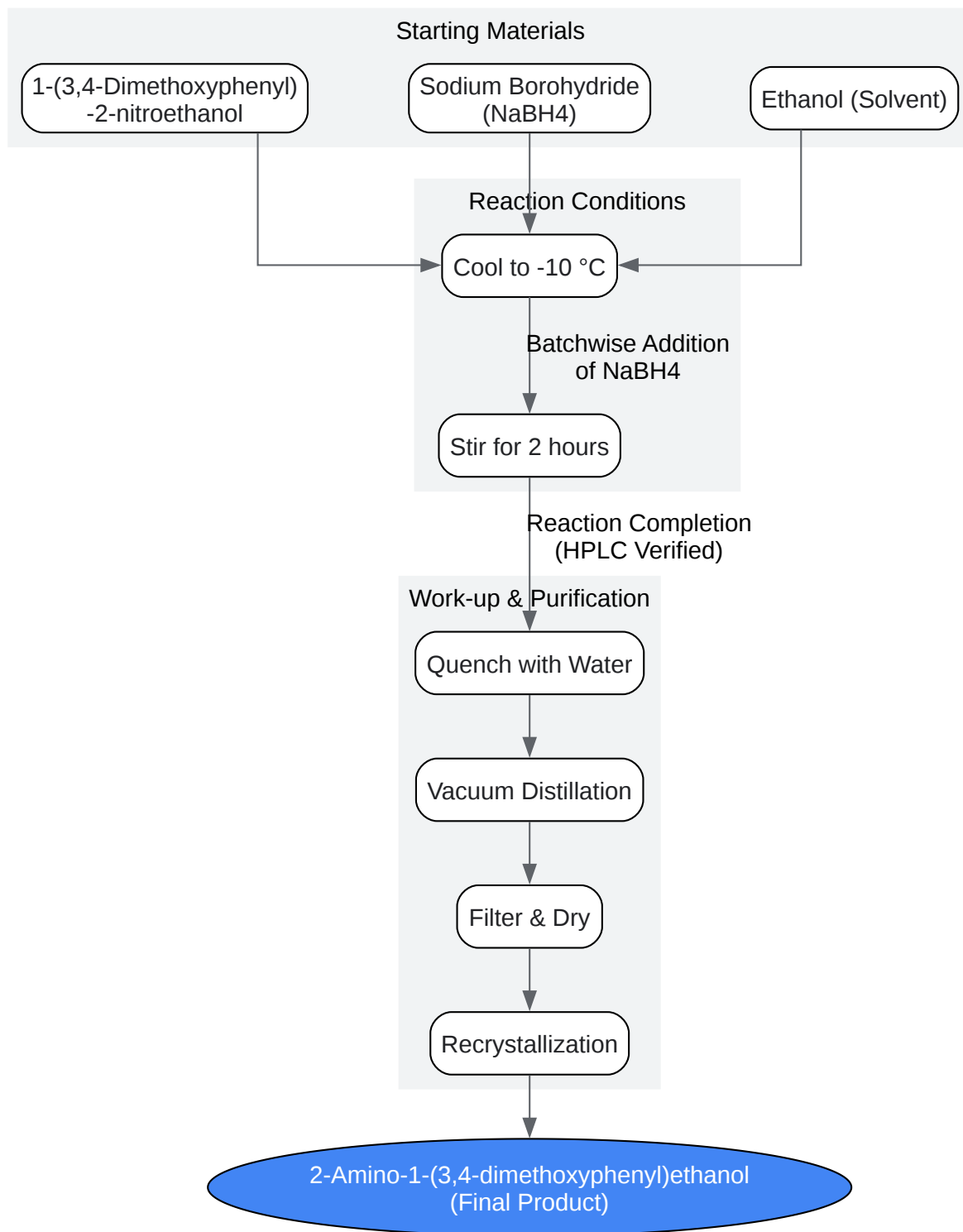
Step 1: Preparation of the Nitro-alcohol Intermediate (Not Detailed) The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is typically synthesized via a Henry reaction (nitroaldol reaction) between 3,4-dimethoxybenzaldehyde and nitromethane.

Step 2: Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

- **Reaction Setup:** In a 2L reaction flask, add 500 mL of ethanol.
- **Addition of Reactant:** While stirring, add 100.0 g of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to the flask.
- **Cooling:** Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
- **Addition of Reducing Agent:** Add 54 grams of sodium borohydride (NaBH_4) in batches to control the reaction rate and temperature.
- **Reaction:** Maintain the temperature at -10 °C and continue stirring for 2 hours.
- **Monitoring:** Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).
- **Quenching and Work-up:** Once the reaction is complete, add 500 mL of water to quench the excess reducing agent.
- **Solvent Removal:** Remove the ethanol solvent via vacuum distillation.

- Isolation: Filter the remaining aqueous mixture to collect the crude product.
- Drying: Dry the crude product.
- Purification: Recrystallize the crude solid to obtain the pure **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**.

This procedure typically yields a white solid product with high purity.^[7]



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Caption: Workflow for the synthesis of **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**.

Biological Activity and Signaling Pathway

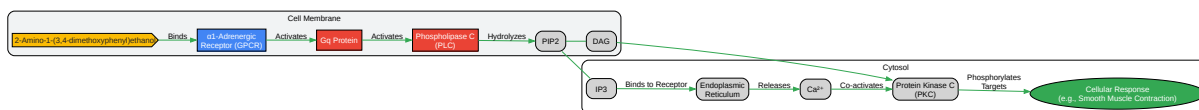
2-Amino-1-(3,4-dimethoxyphenyl)ethanol and its analogs are known for their interaction with the adrenergic system. Specifically, they can act as selective alpha-adrenergic receptor agonists.[6] The alpha-1 (α_1) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are associated with the Gq heterotrimeric G protein.[8]

Mechanism of Action: α_1 -Adrenergic Receptor Signaling

Activation of α_1 -adrenergic receptors by an agonist like **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** initiates a well-defined signaling cascade.[8][9]

- **Receptor Binding:** The agonist binds to the α_1 -adrenergic receptor on the cell surface.
- **G-Protein Activation:** This binding event causes a conformational change in the receptor, activating the associated Gq protein.
- **PLC Activation:** The activated Gq protein then stimulates the enzyme Phospholipase C (PLC).
- **Second Messenger Production:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]
- **Calcium Release:** IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][10]
- **PKC Activation:** DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).
- **Cellular Response:** The activation of PKC and the surge in intracellular calcium lead to various downstream cellular responses, such as smooth muscle contraction.[8]

This pathway is critical in mediating physiological effects like vasoconstriction and cardiac inotropy.[11][12]



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Caption: The α 1-adrenergic receptor signaling pathway activated by an agonist.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** is not readily available in the public domain. However, based on the properties of similar amino alcohol compounds, standard laboratory safety precautions should be observed.

- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly closed container in a cool, dry place.
- **First Aid:** In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This guide serves as a foundational resource for professionals engaged in the study and application of **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**. All data and protocols should be cross-referenced with internal standard operating procedures and further literature review as required.

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